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molecular formula C7H16Cl2N2O2 B070038 Methyl 4-aminopiperidine-4-carboxylate dihydrochloride CAS No. 161315-19-1

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Cat. No. B070038
M. Wt: 231.12 g/mol
InChI Key: WSZRCPOUAKWVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646167

Procedure details

Into a heterogeneous mixture of 4-amino-4-carboxypiperidine dihydrochloride (61.0 g, 0.34 mmol) in methanol (600 mL) is bubbled hydrogen chloride gas at room temperature. The reaction mixture is concentrated to dryness in vacuo, dissolved in 1,4-dioxane (200 mL), and concentrated in vacuo. The residue is redissolved in methanol (1600 mL) into which hydrogen chloride gas is bubbled for 45 minutes. The reaction mixture is refluxed for 18 hours. Most of the solvent is then evaporated, the product is collected by filtration, and washed with ethyl acetate to give 4-amino-4-carbomethoxypiperidine dihydrochloride.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][C:4]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH3:13]O>>[ClH:1].[ClH:1].[NH2:3][C:4]1([C:10]([O:12][CH3:13])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
Cl.Cl.NC1(CCNCC1)C(=O)O
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled hydrogen chloride gas at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1,4-dioxane (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in methanol (1600 mL) into which hydrogen chloride gas
CUSTOM
Type
CUSTOM
Details
is bubbled for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is then evaporated
FILTRATION
Type
FILTRATION
Details
the product is collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1(CCNCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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